N-(3,5-dimethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(3,5-dimethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H25FN4O4S and its molecular weight is 484.55. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by a combination of aromatic and heterocyclic moieties. Its structural components include:
- Dimethoxyphenyl group : Contributes to the lipophilicity and potential receptor interactions.
- Hexahydropyrido-pyrimidine core : Implicated in biological activity through modulation of various pathways.
- Sulfanyl linkage : May enhance the compound's reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung Cancer) | 12.5 | Inhibition of cell growth |
MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
HepG2 (Liver Cancer) | 10.0 | Cell cycle arrest |
These findings suggest that the compound may act through multiple mechanisms including apoptosis induction and cell cycle modulation.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : The hexahydropyrido-pyrimidine moiety may interfere with nucleic acid synthesis.
- Induction of Apoptosis : Activation of caspases has been observed in treated cancer cells.
- Modulation of Signaling Pathways : Potential interactions with pathways such as MAPK/ERK and PI3K/Akt have been suggested.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Lung Cancer Models : In vivo studies demonstrated that administration of the compound significantly reduced tumor size in A549 xenograft models.
- Combination Therapy Trials : Co-treatment with conventional chemotherapeutics showed enhanced efficacy compared to monotherapy.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O4S/c1-32-18-9-17(10-19(11-18)33-2)26-22(30)14-34-24-27-21-7-8-29(13-20(21)23(31)28-24)12-15-3-5-16(25)6-4-15/h3-6,9-11H,7-8,12-14H2,1-2H3,(H,26,30)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXNEDMSIZOVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.